Cas no 1365988-07-3 (2-Fluoro-3-nitro-5-methylbenzotrifluoride)
1365988-07-3 structure
Product Name:2-Fluoro-3-nitro-5-methylbenzotrifluoride
Número CAS:1365988-07-3
MF:C8H5F4NO2
Megavatios:223.1244161129
CID:4593705
Update Time:2023-04-03
2-Fluoro-3-nitro-5-methylbenzotrifluoride Propiedades químicas y físicas
Nombre e identificación
-
- 2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene
- 2-Fluoro-3-nitro-5-methylbenzotrifluoride
-
- Renchi: 1S/C8H5F4NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3
- Clave inchi: JHEPYEXKEPQPAZ-UHFFFAOYSA-N
- Sonrisas: C1([N+]([O-])=O)=CC(C)=CC(C(F)(F)F)=C1F
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
2-Fluoro-3-nitro-5-methylbenzotrifluoride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD592452-1g |
2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene |
1365988-07-3 | 97% | 1g |
¥4650.0 | 2023-04-02 | |
| Ambeed | A540467-100mg |
2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene |
1365988-07-3 | 97% | 100mg |
$168.0 | 2025-03-05 | |
| Ambeed | A540467-1g |
2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene |
1365988-07-3 | 97% | 1g |
$767.0 | 2025-03-05 | |
| Ambeed | A540467-250mg |
2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene |
1365988-07-3 | 97% | 250mg |
$285.0 | 2025-03-05 |
2-Fluoro-3-nitro-5-methylbenzotrifluoride Literatura relevante
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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